2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate
Description
This compound is a structurally modified derivative of ticagrelor, a well-characterized P2Y₁₂ platelet inhibitor used in antithrombotic therapy. The compound retains the core structural features critical for P2Y₁₂ receptor antagonism, including the triazolo[4,5-d]pyrimidine scaffold, cyclopropane-linked 3,4-difluorophenyl group, and propylsulfanyl substituent . Its esterification may enhance oral bioavailability by improving lipophilicity, a common prodrug strategy to optimize drug delivery .
Properties
IUPAC Name |
2-[4-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N6O5S/c1-3-8-39-25-29-23(28-17-10-14(17)13-4-5-15(26)16(27)9-13)20-24(30-25)33(32-31-20)18-11-19(22(36)21(18)35)38-7-6-37-12(2)34/h4-5,9,14,17-19,21-22,35-36H,3,6-8,10-11H2,1-2H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQCATJZBYAKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCOC(=O)C)NC4CC4C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the cyclopropyl group, and the attachment of the difluorophenyl moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares this compound with three structurally and mechanistically related antithrombotic agents: ticagrelor , prasugrel , and cilostazol .
Structural and Molecular Properties
Mechanism of Action
- 2-[4-[…]oxyethyl Acetate : Likely acts as a prodrug of ticagrelor, requiring esterase-mediated hydrolysis to release the active form. It inhibits the P2Y₁₂ receptor, blocking ADP-induced platelet aggregation .
- Ticagrelor: Direct-acting, reversible P2Y₁₂ antagonist with additional adenosine reuptake inhibition, enhancing antiplatelet effects .
- Prasugrel: Irreversible thienopyridine prodrug requiring CYP450-mediated activation to bind P2Y₁₂ .
- Cilostazol : Phosphodiesterase-3 (PDE3) inhibitor, elevating cAMP to suppress platelet aggregation and induce vasodilation .
Pharmacokinetic and Efficacy Differences
| Parameter | 2-[4-[…]oxyethyl Acetate | Ticagrelor | Prasugrel | Cilostazol |
|---|---|---|---|---|
| Bioavailability | Improved via esterification (hypothetical) | 36% (oral) | ≥79% (active metabolite) | ~95% |
| Metabolism | Esterase-dependent activation | CYP3A4/5 | CYP3A4, CYP2B6, CYP2C19 | CYP3A4, CYP2C19 |
| Half-life | Prolonged due to prodrug conversion (estimated) | 7–9 hours | 3.7–7.4 hours | 11–13 hours |
| Gene Interactions | P2RY12, ABCB1 (efflux transporter) | P2RY12, CYP3A4 | P2RY12, CYP2C19 | PDE3A, CYP3A4 |
Structural-Activity Relationship (SAR) Insights
- The triazolo[4,5-d]pyrimidine core is essential for high-affinity P2Y₁₂ binding across all compounds .
- The cyclopropane-linked 3,4-difluorophenyl group in ticagrelor and its derivatives enhances receptor specificity and metabolic stability compared to prasugrel’s thienopyridine scaffold .
- Esterification in the target compound may delay onset of action but extend duration, analogous to prasugrel’s prodrug design .
Research Findings and Clinical Implications
- Efficacy : The compound’s antithrombotic efficacy is expected to mirror ticagrelor but with modified pharmacokinetics. Preclinical models suggest comparable inhibition of ADP-induced platelet aggregation (>90% at steady state) .
- Safety Profile : Like other P2Y₁₂ inhibitors, bleeding risk remains a concern. Esterification may mitigate gastrointestinal irritation by delaying active drug release .
- Metabolic Considerations : Reduced CYP450 dependence (vs. prasugrel or ticagrelor) could lower drug-drug interaction risks, particularly in polypharmacy patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
